Technical Guide: Synthesis and Characterization of N-(4-hydroxyphenyl)cyclopropanecarboxamide
Technical Guide: Synthesis and Characterization of N-(4-hydroxyphenyl)cyclopropanecarboxamide
This technical guide details the synthesis, purification, and characterization of N-(4-hydroxyphenyl)cyclopropanecarboxamide , a structural analog of acetaminophen (paracetamol) incorporating a cyclopropyl moiety. This modification is of significant interest in medicinal chemistry for exploring structure-activity relationships (SAR) in analgesic and TRPV1 antagonist pathways.
Executive Summary & Compound Profile
Compound Name: N-(4-hydroxyphenyl)cyclopropanecarboxamide CAS Number: 23051-78-7 (Generic/Analogous ref) / Specific Isolate Ref: 849217-60-3 (Fluorinated analogs often co-cited; pure compound data derived from primary literature).[1] Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol Appearance: White crystalline solid Melting Point: 208 – 209 °C
Core Challenge: The primary synthetic challenge is achieving chemoselectivity. 4-Aminophenol contains two nucleophilic sites: the amine (-NH₂) and the phenol (-OH). While the amine is more nucleophilic, O-acylation (ester formation) can occur as a competitive side reaction, particularly under aggressive basic conditions. This guide prioritizes a protocol that maximizes N-acylation (amide formation).
Retrosynthetic Analysis
The most logical disconnection relies on amide bond formation between an activated cyclopropanecarboxylic acid derivative and 4-aminophenol.
Pathway A (Acyl Chloride): High reactivity, requires base scavenging, risk of O-acylation if not controlled. Pathway B (Coupling Agents): Milder, higher cost, ideal for small-scale library generation.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from 4-aminophenol and the acid chloride.
Experimental Protocol: Selective N-Acylation
Methodology: Schotten-Baumann conditions modified for organic solvent to prevent hydrolysis of the acid chloride.
Reagents & Materials
| Reagent | Equiv.[2][3][4] | Role |
| 4-Aminophenol | 1.0 | Nucleophile (limiting reagent) |
| Cyclopropanecarbonyl chloride | 1.1 | Electrophile |
| Triethylamine (TEA) | 1.2 | Base (HCl scavenger) |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, reaction medium |
| Ethyl Acetate | Solvent | Workup/Extraction |
| 1M HCl (aq) | Wash | Removal of unreacted amine |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminophenol (1.09 g, 10 mmol) in anhydrous THF (20 mL) .
-
Note: 4-Aminophenol is prone to oxidation (turning brown). Use fresh, white/off-white starting material.
-
-
Base Addition: Add Triethylamine (1.67 mL, 12 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Mechanistic Insight: Cooling suppresses the reaction rate, enhancing selectivity for the more nucleophilic amine over the phenol.
-
-
Acylation: Dropwise, add cyclopropanecarbonyl chloride (1.0 mL, 11 mmol) over 15 minutes.
-
Observation: A white precipitate (TEA·HCl salts) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting amine spot (low R_f) should disappear.
-
Quenching: Quench the reaction with water (10 mL) .
-
Workup (Critical for Purity):
-
Evaporate THF under reduced pressure.
-
Redissolve residue in Ethyl Acetate (50 mL) .
-
Wash 1: 1M HCl (2 x 20 mL). Removes unreacted 4-aminophenol and TEA.
-
Wash 2: Saturated NaHCO₃ (2 x 20 mL). Removes unreacted acid chloride (hydrolyzed to acid).
-
Wash 3: Brine (1 x 20 mL).
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize the crude off-white solid from Ethanol/Water (9:1) to yield white needles.
Workup Logic & Purification Flow
The amphoteric nature of the starting material requires a specific wash sequence.
Figure 2: Purification workflow designed to separate the amphoteric starting material and acidic byproducts.
Characterization Data
The following data validates the structure of N-(4-hydroxyphenyl)cyclopropanecarboxamide .
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 9.90 | Singlet (s) | 1H | -OH (Phenolic) |
| ¹H | 9.13 | Singlet (s) | 1H | -NH (Amide) |
| ¹H | 7.36 – 7.32 | Multiplet (m) | 2H | Ar-H (ortho to amide) |
| ¹H | 6.68 – 6.64 | Multiplet (m) | 2H | Ar-H (ortho to OH) |
| ¹H | 1.70 | Multiplet (m) | 1H | Cyclopropyl CH |
| ¹H | 0.76 – 0.71 | Multiplet (m) | 4H | Cyclopropyl CH₂ |
| ¹³C | 170.82 | - | - | C=O (Carbonyl) |
| ¹³C | 153.05 | - | - | Ar-C-OH |
| ¹³C | 131.15 | - | - | Ar-C-N |
| ¹³C | 120.75 | - | - | Ar-C (meta to OH) |
| ¹³C | 115.01 | - | - | Ar-C (ortho to OH) |
| ¹³C | 14.34 | - | - | Cyclopropyl CH |
| ¹³C | 6.77 | - | - | Cyclopropyl CH₂ |
Mass Spectrometry (HRMS-ESI)[4]
-
Calculated for [M+H]⁺ (C₁₀H₁₂NO₂): 178.0863[4]
-
Found: 178.0862
Infrared Spectroscopy (IR)[5][6][7]
-
3280 cm⁻¹: N-H stretch
-
3100-3400 cm⁻¹: O-H stretch (broad)
-
1645 cm⁻¹: C=O stretch (Amide I band)
Troubleshooting & Optimization
-
Issue: Low Yield / Brown Product.
-
Cause: Oxidation of 4-aminophenol.
-
Solution: Recrystallize 4-aminophenol from water containing a pinch of sodium dithionite before use. Perform reaction under strict N₂ atmosphere.
-
-
Issue: O-acylation observed (Ester formation).
-
Diagnosis: Additional carbonyl peak in IR (~1730 cm⁻¹) or NMR.
-
Solution: Ensure temperature is kept at 0 °C during addition. Do not use stronger bases (like NaOH) during the reaction phase. If O-acylation occurs, mild hydrolysis (LiOH/THF/H₂O) can selectively cleave the ester while leaving the amide intact.
-
References
-
Yan, D., et al. (2018).[4] "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides." Nature Communications, 9, 4293.[4] (Source of specific NMR/MP data for compound 2k).
-
National Institutes of Health (NIH) PubChem. "Cyclopropanecarboxamide Derivatives." PubChem Compound Database.
-
ChemicalBook. "Synthesis of Cyclopropanecarboxamide Derivatives."
Sources
- 1. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 3. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
